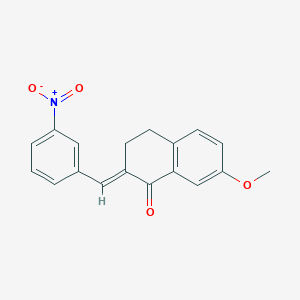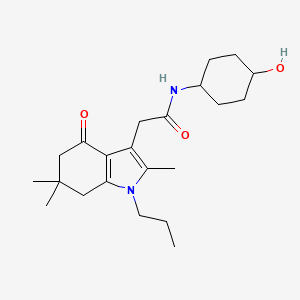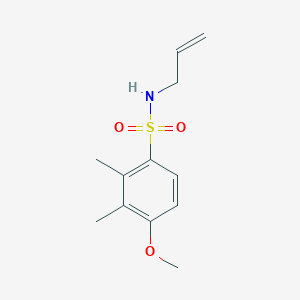
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as MNBD, is a synthetic compound that has been widely used in scientific research. MNBD belongs to the family of naphthoquinone derivatives and has shown promising results in various studies. The purpose of
Wirkmechanismus
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone generates ROS by undergoing a redox reaction in the presence of oxygen. The ROS generated by this compound can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The mechanism of action of this compound is still not fully understood, but it is believed that its ability to generate ROS plays a crucial role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by causing DNA damage and activating the p53 pathway. This compound has also been shown to inhibit viral replication by inducing oxidative stress and damaging viral DNA. Additionally, this compound has been shown to have antibacterial properties by disrupting bacterial cell membranes and inhibiting bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It can be toxic to cells at high concentrations and can cause nonspecific oxidative damage. This compound can also interfere with the activity of antioxidant enzymes and cause false positives in assays that measure antioxidant activity.
Zukünftige Richtungen
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has shown promising results in various studies, and there is still much to be explored in terms of its potential therapeutic applications. Future research could focus on investigating the mechanism of action of this compound in more detail and identifying its molecular targets. Additionally, this compound could be further modified to improve its efficacy and reduce its toxicity. This compound could also be used in combination with other drugs to enhance their therapeutic effects. Overall, this compound has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies.
Synthesemethoden
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be synthesized using a simple one-pot reaction that involves the condensation of 3-nitrobenzaldehyde and 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetic acid and requires refluxing for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively used in scientific research due to its ability to act as a redox agent and generate reactive oxygen species (ROS). This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been used as a fluorescent probe for detecting ROS in biological systems. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2E)-7-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-8-7-13-5-6-14(18(20)17(13)11-16)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKARANGCUIMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)


![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
